[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside
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Overview
Description
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a methoxyphenyl group, and a tetra-O-acetylhexopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the tetra-O-acetylhexopyranoside moiety is typically added through glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the oxazole ring can produce a dihydrooxazole derivative.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to mimic natural substrates. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, while the methoxyphenyl group can participate in hydrogen bonding and π-π interactions. The tetra-O-acetylhexopyranoside moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Benzyl chloride: An organochlorine compound used as a building block in organic synthesis.
Uniqueness
What sets [3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C25H31NO12 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H31NO12/c1-13(27)32-12-21-22(34-14(2)28)23(35-15(3)29)24(36-16(4)30)25(37-21)33-11-19-10-20(26-38-19)17-6-8-18(31-5)9-7-17/h6-9,19,21-25H,10-12H2,1-5H3 |
InChI Key |
IXGOAUDJFVQZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2CC(=NO2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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